molecular formula C7H9FN2 B1412266 (S)-1-(5-Fluoropyridin-3-yl)ethanamine CAS No. 1213045-95-4

(S)-1-(5-Fluoropyridin-3-yl)ethanamine

Cat. No. B1412266
M. Wt: 140.16 g/mol
InChI Key: KTESVPWZFNAFOU-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-1-(5-Fluoropyridin-3-yl)ethanamine” is a chemical compound with the molecular formula C7H9FN2 . It is also known as FPEA.


Molecular Structure Analysis

The InChI code for “(S)-1-(5-Fluoropyridin-3-yl)ethanamine” is 1S/C7H9FN2.2ClH/c1-5(9)6-2-7(8)4-10-3-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0…/s1 . This indicates that the molecule consists of a fluoropyridine ring attached to an ethanamine group.


Physical And Chemical Properties Analysis

“(S)-1-(5-Fluoropyridin-3-yl)ethanamine” has a molecular weight of 176.62 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Key Intermediates : (S)-1-(5-Fluoropyridin-3-yl)ethanamine is used in the synthesis of important intermediates. For example, its use in the synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine, a key intermediate of the JAK2 kinase inhibitor AZD1480, was demonstrated through a continuous flow biotransformation process (Semproli et al., 2020).

  • Efflux Pump Inhibitors : Derivatives of 1‐(1H‐indol‐3‐yl)ethanamine, a compound structurally related to (S)-1-(5-Fluoropyridin-3-yl)ethanamine, were synthesized and found effective as inhibitors of the Staphylococcus aureus NorA efflux pump, highlighting the potential of similar structures in combating bacterial resistance (Héquet et al., 2014).

Biological and Medicinal Applications

  • Antibacterial and Antifungal Activities : Novel amides and carbamates derived from (S)-1-(5-Fluoropyridin-3-yl)ethanamine showed significant antibacterial and antifungal activities, indicating the potential of this compound in developing new antimicrobial agents (Pejchal et al., 2015; Pejchal et al., 2016).

  • DNA Binding and Anticancer Activity : Certain copper(II) complexes of ligands derived from (S)-1-(5-Fluoropyridin-3-yl)ethanamine demonstrated DNA binding and cleavage activities, as well as cytotoxic effects against cancer cells, suggesting their potential in cancer therapy (Mustafa et al., 2015).

Material Science and Catalysis

  • Corrosion Inhibition : Schiff base complexes containing (S)-1-(5-Fluoropyridin-3-yl)ethanamine showed promising results as corrosion inhibitors on mild steel, an application significant in material science and engineering (Das et al., 2017).

  • Catalytic Activity : Zinc complexes with ligands based on (S)-1-(5-Fluoropyridin-3-yl)ethanamine exhibited high catalytic activity in the ring-opening polymerization of rac-lactide, indicating their potential in polymer chemistry (Nayab et al., 2012).

Safety And Hazards

“(S)-1-(5-Fluoropyridin-3-yl)ethanamine” is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(1S)-1-(5-fluoropyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-5(9)6-2-7(8)4-10-3-6/h2-5H,9H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTESVPWZFNAFOU-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CN=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CN=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(5-Fluoropyridin-3-yl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(5-Fluoropyridin-3-yl)ethanamine
Reactant of Route 2
(S)-1-(5-Fluoropyridin-3-yl)ethanamine
Reactant of Route 3
Reactant of Route 3
(S)-1-(5-Fluoropyridin-3-yl)ethanamine
Reactant of Route 4
Reactant of Route 4
(S)-1-(5-Fluoropyridin-3-yl)ethanamine
Reactant of Route 5
Reactant of Route 5
(S)-1-(5-Fluoropyridin-3-yl)ethanamine
Reactant of Route 6
Reactant of Route 6
(S)-1-(5-Fluoropyridin-3-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.